molecular formula C13H18O7 B1591900 4-Methoxyphenyl alpha-D-Mannopyranoside CAS No. 28541-75-5

4-Methoxyphenyl alpha-D-Mannopyranoside

Cat. No.: B1591900
CAS No.: 28541-75-5
M. Wt: 286.28 g/mol
InChI Key: SIXFVXJMCGPTRB-BNDIWNMDSA-N
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Description

4-Methoxyphenyl alpha-D-Mannopyranoside is a chemical compound with the molecular formula C13H18O7 It is a derivative of mannose, a simple sugar, and features a methoxyphenyl group attached to the mannopyranoside structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside typically involves the glycosylation of mannose derivatives with 4-methoxyphenol. One common method includes the use of a glycosyl donor, such as a mannose derivative protected with acetyl groups, and a glycosyl acceptor, such as 4-methoxyphenol. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions to promote the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl alpha-D-Mannopyranoside can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deoxy derivatives and alcohols.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

4-Methoxyphenyl alpha-D-Mannopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of carbohydrate-protein interactions and glycosylation processes.

    Medicine: Investigated for its potential role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl alpha-D-Mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain proteins, while the mannopyranoside moiety can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl alpha-D-Mannopyranoside: A similar compound with a methyl group instead of a methoxyphenyl group.

    4-Methylumbelliferyl alpha-D-Mannopyranoside: Another derivative with a fluorescent 4-methylumbelliferyl group.

Uniqueness

4-Methoxyphenyl alpha-D-Mannopyranoside is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXFVXJMCGPTRB-BNDIWNMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593363
Record name 4-Methoxyphenyl alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28541-75-5
Record name 4-Methoxyphenyl alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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